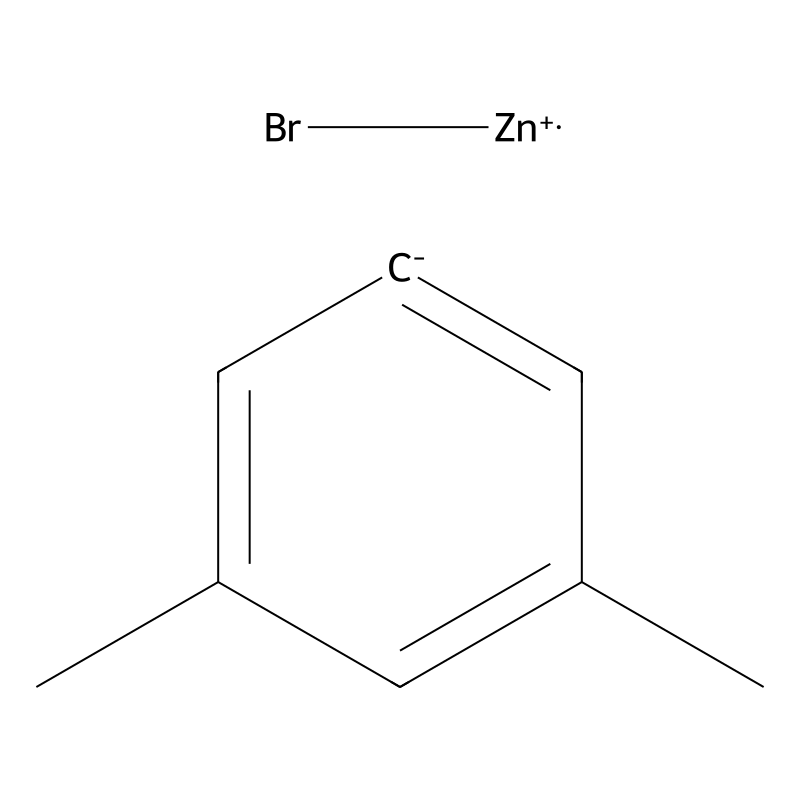

3,5-Dimethylphenylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cross-Coupling Reactions

Organozinc compounds like 3,5-Me2PhZnBr are valuable reagents in cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds. These reactions involve forming a new C-C bond between an organic electrophile (molecule with an electron-deficient carbon) and an organometallic nucleophile (molecule containing a metal bonded to a carbon). The zinc atom in 3,5-Me2PhZnBr acts as a bridge, facilitating the transfer of the 3,5-dimethylphenyl group to the electrophile. Research suggests 3,5-Me2PhZnBr might be useful in Suzuki-Miyaura couplings, a type of cross-coupling reaction known for its efficiency and tolerance of various functional groups [].

Functionalization of Aromatic Compounds

Aromatic rings are a common structural motif in organic molecules. 3,5-Me2PhZnBr could potentially serve as a precursor for introducing the 3,5-dimethylphenyl group onto aromatic substrates. This functionalization can be achieved through various methods, including Negishi coupling, another cross-coupling reaction variant, or metalation reactions involving activation of the aromatic ring by the zinc atom [].

Organic Synthesis of Organometallic Compounds

3,5-Me2PhZnBr itself can be a building block for synthesizing more complex organometallic compounds. By reacting 3,5-Me2PhZnBr with other metal halides or organometallic reagents, researchers can create new organometallic species with desired properties for further applications in catalysis or materials science [].

3,5-Dimethylphenylzinc bromide is an organozinc compound characterized by its unique structure, which consists of a zinc atom bonded to a 3,5-dimethylphenyl group and a bromide ion. This compound is notable for its reactivity in various chemical transformations, particularly in cross-coupling reactions. The presence of the dimethyl substituents on the phenyl ring enhances its steric and electronic properties, making it a valuable reagent in organic synthesis.

- Cross-Coupling Reactions: It is commonly used in Suzuki and Negishi coupling reactions, where it reacts with aryl halides to form biaryl compounds. The zinc atom facilitates the transfer of the aryl group to another electrophile.

- Nucleophilic Addition: The compound can act as a nucleophile in reactions with carbonyl compounds, leading to the formation of alcohols after subsequent hydrolysis.

- Conjugate Additions: It has been shown to undergo conjugate addition reactions with activated alkenes, demonstrating its versatility as a nucleophilic reagent .

The synthesis of 3,5-dimethylphenylzinc bromide typically involves the reaction of 3,5-dimethylbromobenzene with zinc metal or zinc salts in an appropriate solvent. Common methods include:

- Direct Reaction: Zinc powder is reacted with 3,5-dimethylbromobenzene in dry ether or THF under inert atmosphere conditions.

- Transmetalation: The compound can also be synthesized via transmetalation from other organometallic reagents such as lithium or magnesium derivatives .

3,5-Dimethylphenylzinc bromide is primarily used in organic synthesis for:

- Synthesis of Biaryl Compounds: It plays a crucial role in forming complex organic molecules through cross-coupling reactions.

- Preparation of Alcohols: It can be utilized to synthesize secondary and tertiary alcohols from carbonyl precursors.

- Synthesis of Pharmaceuticals: Its derivatives are often employed in the synthesis of various pharmaceutical agents due to their ability to introduce functional groups selectively.

Interaction studies involving 3,5-dimethylphenylzinc bromide typically focus on its reactivity with electrophiles and other nucleophiles. Research indicates that controlling reaction conditions such as solvent polarity and temperature can significantly influence the outcomes of these interactions. For example, studies have shown that varying the pH during conjugate addition reactions can enhance yields and selectivity .

Several compounds exhibit similarities to 3,5-dimethylphenylzinc bromide in terms of structure and reactivity. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methylphenylzinc bromide | Similar phenyl group with one methyl | Less steric hindrance compared to 3,5-dimethyl |

| 4-Methylphenylzinc bromide | Similar phenyl group with one methyl | Different regioselectivity in cross-coupling |

| Phenylzinc bromide | Simple phenyl group | More reactive due to lack of steric hindrance |

| 2,6-Dimethylphenylzinc bromide | Dimethyl substitution at different positions | Potential for different reactivity patterns |

The unique feature of 3,5-dimethylphenylzinc bromide lies in its enhanced steric bulk and electronic properties due to the positioning of the methyl groups on the phenyl ring, which can influence reaction pathways and selectivity in synthetic applications.